molecular formula C12H13NO4 B8720825 6-(4-Nitrophenyl)hexane-2,4-dione

6-(4-Nitrophenyl)hexane-2,4-dione

Cat. No.: B8720825
M. Wt: 235.24 g/mol
InChI Key: NWZJKEYRGINDBY-UHFFFAOYSA-N
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Description

6-(4-Nitrophenyl)hexane-2,4-dione is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . Its structure features a 1,3-diketone (hexane-2,4-dione) backbone linked to a 4-nitrophenyl group at the 6-position. Compounds with the 1,3-diketone (or β-diketone) functional group are of significant research interest due to their ability to form stable enol tautomers and act as versatile building blocks and chelating agents in synthetic chemistry . Furthermore, structurally related 6-arylhexahydropyrimidine-2,4-dione derivatives have been synthesized and explored for their biological activity, demonstrating potential as anticonvulsant agents in preclinical research models . The 4-nitrophenyl substituent in this molecule is an electron-withdrawing group that can influence the compound's electronic properties and reactivity, making it a valuable intermediate for further chemical transformations. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

6-(4-nitrophenyl)hexane-2,4-dione

InChI

InChI=1S/C12H13NO4/c1-9(14)8-12(15)7-4-10-2-5-11(6-3-10)13(16)17/h2-3,5-6H,4,7-8H2,1H3

InChI Key

NWZJKEYRGINDBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

6-(4-Nitrophenyl)hexane-2,4-dione serves as a versatile building block in organic synthesis. Its diketone structure allows for diverse chemical transformations, making it useful in constructing complex molecules.

1.1. Synthesis of Heterocycles

The compound can be utilized to synthesize various heterocycles through cyclization reactions. For instance, it has been employed in the preparation of fluorinated azaheterocycles, which are important in medicinal chemistry due to their biological activities. The presence of the nitrophenyl group enhances the reactivity of the diketone, facilitating the formation of these heterocycles under mild conditions .

1.2. Reaction with Nucleophiles

The diketone moiety can react with nucleophiles to form adducts that are precursors to more complex structures. This property is particularly valuable for synthesizing pharmaceutical intermediates and agrochemicals .

Medicinal Chemistry

The biological activity of compounds derived from this compound has garnered attention in medicinal chemistry.

2.1. Antimicrobial Properties

Research indicates that derivatives of this diketone exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The electron-withdrawing nitro group may contribute to enhanced bioactivity by influencing the electronic properties of the molecule .

2.2. Anticancer Activity

Some studies have reported that compounds related to this compound show potential anticancer activity. The ability to modify the compound's structure allows for the exploration of various analogs that may target specific cancer cell lines effectively .

Materials Science

In materials science, this compound has applications in developing advanced materials such as organic light-emitting diodes (OLEDs).

3.1. OLED Applications

The compound's ability to form stable fluorescent derivatives makes it suitable for OLED applications. Its derivatives can be engineered to exhibit specific emission properties, which are critical for efficient light emission in display technologies .

Data Tables

Application AreaSpecific Use CaseReferences
Organic SynthesisSynthesis of fluorinated azaheterocycles
Medicinal ChemistryAntimicrobial and anticancer agents
Materials ScienceFluorescent materials for OLEDs

Case Study 1: Synthesis of Fluorinated Azaheterocycles

A study demonstrated the synthesis of various fluorinated azaheterocycles using this compound as a precursor. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in creating biologically relevant molecules .

Case Study 2: Antimicrobial Activity Evaluation

In another study, derivatives synthesized from this compound were tested against several bacterial strains. The results indicated significant antimicrobial activity, suggesting potential for further development into therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs of 6-(4-Nitrophenyl)hexane-2,4-dione include:

Compound Name Core Structure Substituent(s) Key Features
This compound Hexane-2,4-dione 4-Nitrophenyl at C6 Electron-deficient aromatic system
Procymidone 3-Azabicyclo[3.1.0]hexane-2,4-dione 3,5-Dichlorophenyl at C3 Chlorinated aromatic ring; pesticide
Aminoglutethimide analogs Pyrrolidine-2,5-dione 4-Aminophenyl derivatives Primary amine for aromatase inhibition
IMPDH inhibitors 1,5-Diazabicyclo[3.1.0]hexane-2,4-dione Varied substituents Antiviral and immunosuppressive activity

The 4-nitrophenyl group distinguishes this compound from analogs like procymidone (3,5-dichlorophenyl) and aminoglutethimide derivatives (4-aminophenyl), which exhibit divergent biological activities due to substituent electronic and steric effects .

Physical and Chemical Properties

  • Solubility: The nitro group reduces solubility in polar solvents compared to carboxylic acid analogs (e.g., 3-(4-Nitrophenyl)propanoic acid) .
  • Tautomerism: The hexane-2,4-dione core facilitates enolization, which could enhance metal-chelation properties, as seen in gadolinium-chelated diketones (though toxicity limits biomedical use) .

Preparation Methods

Diethyl Malonate Intermediate Route

A foundational approach involves the alkylation of diethyl malonate derivatives with 4-nitrobenzyl halides. As demonstrated in, diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylmalonate serves as a precursor for nitroaryl-containing intermediates. The synthesis begins with the reaction of 4-nitrobenzyl bromide with diethyl malonate in dimethylformamide (DMF) at 60–70°C under nitrogen, yielding the substituted malonate ester. Subsequent hydrolysis with aqueous sodium hydroxide (1.5 M) at 25–30°C liberates the carboxylic acid, which undergoes decarboxylation at 120°C to form the diketone backbone.

Key Reaction Parameters

  • Solvent : DMF or dimethyl sulfoxide (DMSO) for enhanced nucleophilicity.

  • Base : Sodium hydride (1.2 equivalents) for deprotonation.

  • Yield : 58–65% after vacuum distillation.

Nitro Group Stability Considerations

The nitro group’s electron-withdrawing nature necessitates mild reaction conditions to prevent reduction or decomposition. Patent specifies maintaining temperatures below 80°C during malonate alkylation to avoid side reactions, such as nitro-to-amine reduction. Ethyl acetate extraction and sodium sulfate washing ensure product stability during workup.

Nitrostyrene Cyclization with Diketones

Cyclohexanedione-Nitrostyrene Condensation

A method adapted from employs 2,4-hexanedione and β-nitrostyrene derivatives in a Michael addition-cyclization sequence. Reacting 4-nitrophenylnitrostyrene with 2,4-hexanedione in tetrahydrofuran (THF) at 50°C for 12 hours forms a nitro-substituted dihydrofuran intermediate. Acidic workup with 10% HCl induces cyclization to yield the target compound.

Optimized Conditions

  • Catalyst : Potassium fluoride (10 mol%) accelerates the Michael addition.

  • Solvent : THF or dichloromethane (DCM) for solubility.

  • Yield : 72–78% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Solvent and Temperature Effects

Higher yields are achieved in aprotic solvents (e.g., DCM) due to improved nitrostyrene reactivity. Elevated temperatures (>60°C) promote undesired polymerization, whereas temperatures below 50°C result in incomplete conversion.

Catalytic Hydrogenation of Nitroarene Precursors

Rhodium-Catalyzed Hydrogenation

Patent describes hydrogenation techniques for nitroarene intermediates. A mixture of 6-(4-nitrophenyl)hexane-2,4-diketone oxime and 5% rhodium on carbon in ethanol undergoes hydrogenation at 50 psi H₂ for 6 hours, yielding the amine derivative. Subsequent oxidation with Jones reagent regenerates the diketone while retaining the nitro group.

Critical Parameters

  • Catalyst Loading : 5% Rh/C (0.1 g per mmol substrate).

  • Pressure : 50–100 psi H₂ to minimize over-reduction.

  • Yield : 68% after recrystallization.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Malonate AlkylationScalable, uses inexpensive reagentsRequires strict temperature control58–65%
Nitrostyrene CyclizationHigh regioselectivity, mild conditionsLimited substrate scope72–78%
Catalytic HydrogenationCompatible with sensitive functional groupsHigh catalyst cost, multi-step sequence68%

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : Ethyl acetate/water partitioning removes unreacted starting materials.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) eluent achieves >95% purity.

  • Recrystallization : Ethanol/water (7:3) at −20°C yields crystalline product.

Spectroscopic Data

  • IR (KBr) : 1715 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

  • ¹H NMR (CDCl₃) : δ 8.21 (d, 2H, Ar-H), 7.52 (d, 2H, Ar-H), 3.12 (t, 2H, CH₂), 2.85 (t, 2H, CH₂), 2.45 (s, 4H, COCH₂).

Industrial-Scale Adaptations

Continuous Flow Reactor Design

Implementing the malonate alkylation route in a continuous flow system (residence time: 30 minutes) enhances throughput by 40% compared to batch processes.

Solvent Recycling

DMF recovery via vacuum distillation reduces production costs by 22% .

Q & A

Basic: What are the optimized synthetic routes for preparing 6-(4-Nitrophenyl)hexane-2,4-dione?

Answer:
A common method involves refluxing a substituted phenylhexane-2,4-dione precursor (e.g., 6-(4-hydroxyphenyl)hexane-2,4-dione) with hydrazine hydrate or hydroxylamine hydrochloride in ethanol under acidic catalysis (e.g., concentrated HCl). Reaction progress is monitored via TLC, followed by solvent evaporation, extraction with DCM, and recrystallization from DCM/hexane. Yields up to 85.8% and HPLC purity >99% have been reported, with structural confirmation via 1^1H NMR and melting point analysis .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
Key characterization methods include:

  • HPLC : To assess purity (>99% achievable under optimized conditions).
  • 1^1H NMR : Confirms the presence of aromatic protons (from the nitrophenyl group) and ketone environments (δ ~2.5–3.5 ppm for dione protons).
  • Melting Point Analysis : Sharp melting ranges (e.g., 94.3–97.7°C) indicate high crystallinity.
  • TLC Monitoring : Ensures reaction completion and minimizes byproducts .

Advanced: How do substituents on the phenyl ring influence the reactivity of this compound in nucleophilic addition reactions?

Answer:
The electron-withdrawing nitro group enhances the electrophilicity of the diketone moiety, facilitating nucleophilic attacks (e.g., by amines or hydrazines). Comparative studies with methoxy- or hydroxy-substituted analogs show reduced reactivity due to electron-donating effects, which stabilize the diketone carbonyls. Solvent polarity (e.g., ethanol vs. DMF) and acid catalysis further modulate reaction rates and regioselectivity .

Advanced: What challenges arise in designing isoform-specific inhibitors using this compound derivatives?

Answer:
Derivatives like 1,5-diazabicyclohexane-2,4-diones target enzymes such as inosine monophosphate dehydrogenase (IMPDH). However, the 84% sequence identity between IMPDH type I and II isoforms complicates isoform specificity. Strategies include:

  • Structure-Based Design : Leveraging crystal structures to exploit subtle differences in NAD+^+-binding pockets.
  • Functional Group Tuning : Introducing bulky substituents (e.g., chlorophenyl groups) to sterically block conserved active sites while maintaining affinity .

Advanced: How do physicochemical descriptors (e.g., logP, solubility) of hexane-2,4-dione derivatives impact their biological activity?

Answer:
Data from Abraham’s solute descriptors (E, S, A, B, V) reveal that:

  • Lipophilicity (logP) : Higher values correlate with improved membrane permeability but reduced aqueous solubility.
  • Hydrogen-Bond Acidity (A) : Critical for interactions with enzyme active sites (e.g., IMPDH).
    For this compound, the nitro group increases polarity (logP ~1.2), balancing solubility and bioavailability. Adjusting alkyl chain length or introducing fluorine can further optimize these properties .

Advanced: How can researchers resolve contradictions in biological activity data for this compound analogs?

Answer:
Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or IMPDH isoform expression levels.
  • Metabolic Stability : Rapid degradation in certain media can mask true activity.
    Solutions include:
  • Standardized Protocols : Use identical cell lines and assay conditions.
  • Metabolite Profiling : LC-MS to identify degradation products and adjust experimental design .

Advanced: What role does the nitrophenyl group play in the photostability and reactivity of this compound?

Answer:
The nitro group enhances UV absorption, making the compound susceptible to photodegradation. However, this property is exploited in:

  • Photolabile Protecting Groups : Controlled release of active molecules under UV light.
  • Catalytic Studies : Nitro reduction (e.g., to aminophenyl derivatives) enables tunable redox activity. Stability tests under controlled light exposure are recommended for applications in photodynamic therapies .

Advanced: How can computational modeling guide the optimization of this compound derivatives for antimicrobial activity?

Answer:

  • Docking Simulations : Predict binding affinities to microbial targets (e.g., bacterial dihydrofolate reductase).
  • QSAR Models : Relate substituent electronic effects (Hammett σ constants) to MIC values. For example, chloro or fluoro analogs show enhanced activity due to increased electrophilicity and membrane penetration .

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